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Compound of Interest

Compound Name: (E)-[6]-Dehydroparadol

Cat. No.: B1663509

CAS Number: 878006-06-5

Synonyms: (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, M15

Abstract

(E)-Dehydroparadol, an oxidative metabolite of the ginger constituent[1]-shogaol, has emerged
as a compound of significant interest in the fields of oncology and chemoprevention. Identified
as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway,
it plays a crucial role in cellular antioxidant and detoxification responses. This technical guide
provides an in-depth overview of (E)-Dehydroparadol, consolidating available data on its
chemical properties, synthesis, biological activities, and mechanism of action. Detailed
experimental protocols for its synthesis and biological evaluation are presented, alongside a
comprehensive summary of quantitative data. Furthermore, key signaling pathways and
experimental workflows are visualized to facilitate a deeper understanding of its cellular
functions. This document is intended to serve as a core resource for researchers, scientists,
and drug development professionals engaged in the study of this promising bioactive molecule.

Chemical and Physical Properties

(E)-Dehydroparadol is a phenolic compound characterized by a vanilloid head group and an
a,B-unsaturated ketone in its aliphatic chain. This structural feature is critical for its biological
activity.
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Property Value Source
Molecular Formula C17H2403
Molecular Weight 276.37 g/mol

(E)-1-(4-hydroxy-3-

IUPAC Name methoxyphenyl)dec-1-en-3-
one
Appearance Solid
Solubility Soluble in DMSO
Synthesis

The synthesis of (E)-Dehydroparadol can be achieved via a Claisen-Schmidt condensation
reaction. This method involves the base-catalyzed reaction of an aldehyde with a ketone to
form an a,B-unsaturated ketone.

Experimental Protocol: Synthesis via Claisen-Schmidt
Condensation

Materials:

Vanillin (4-hydroxy-3-methoxybenzaldehyde)
e 2-Octanone

¢ Sodium hydroxide (NaOH)

e Ethanol

e Hydrochloric acid (HCI)

o Ethyl acetate

¢ Hexane
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e Anhydrous magnesium sulfate (MgSQa)
« Silica gel for column chromatography
Procedure:

e Formation of the Enolate: In a round-bottom flask, dissolve 2-octanone in ethanol. To this
solution, add an aqueous solution of sodium hydroxide dropwise at room temperature with
constant stirring. This will facilitate the formation of the enolate of 2-octanone.

o Condensation Reaction: Dissolve vanillin in ethanol in a separate flask. Slowly add the
vanillin solution to the enolate solution. Allow the reaction mixture to stir at room temperature
for 24-48 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of
hydrochloric acid until it reaches a pH of approximately 7. The crude product may precipitate
out of the solution.

o Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and
wash with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the
crude product.

« Purification: Purify the crude product by silica gel column chromatography using a hexane-
ethyl acetate gradient system to yield pure (E)-Dehydroparadol.

o Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

(E)-Dehydroparadol exhibits significant biological activities, primarily attributed to its ability to
activate the Nrf2 signaling pathway and induce apoptosis in cancer cells.
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Nrf2 Activation

(E)-Dehydroparadol is a potent activator of the Keap1-Nrf2 pathway, a critical cellular defense
mechanism against oxidative and electrophilic stress. The a,3-unsaturated ketone moiety in
(E)-Dehydroparadol acts as a Michael acceptor, enabling it to react with nucleophilic cysteine
residues on the Nrf2 inhibitor, Keapl. This covalent modification leads to a conformational
change in Keapl, disrupting the Keap1-Nrf2 interaction and preventing the ubiquitination and
subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 then translocates to the
nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of
its target genes, initiating their transcription. These genes encode a wide array of cytoprotective
proteins, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone
oxidoreductase 1 [NQOL1]) and enzymes involved in glutathione biosynthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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